(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
CAS No.:
Cat. No.: VC13420747
Molecular Formula: C35H42N4O7S
Molecular Weight: 662.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H42N4O7S |
|---|---|
| Molecular Weight | 662.8 g/mol |
| IUPAC Name | (3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
| Standard InChI | InChI=1S/C35H42N4O7S/c1-20-21(2)32(22(3)28-18-35(4,5)46-31(20)28)47(43,44)39-33(36)37-16-10-11-23(17-30(40)41)38-34(42)45-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t23-/m1/s1 |
| Standard InChI Key | SPUZTADXOCHTJW-HSZRJFAPSA-N |
| Isomeric SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
| SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Introduction
Chemical Structure and Stereochemical Features
Core Structural Components
The molecule comprises three critical domains:
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Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety at the N-terminus ensures temporary protection of the α-amino group during SPPS. Its UV-sensitive carbamate linkage allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF) .
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Pbf-Sulfonamidino Functionality: The 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl (Pbf) group shields the guanidino side chain of arginine analogs. This bulky, electron-withdrawing group prevents undesired cyclization or oxidation during peptide elongation .
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Hexanoic Acid Backbone: A six-carbon chain terminating in a carboxylic acid facilitates covalent attachment to resin supports in SPPS. The (3R)-stereochemistry ensures compatibility with ribosomal amino acid configurations, minimizing enzymatic degradation in biological applications .
Spectroscopic and Computational Data
Table 1: Key Physicochemical Properties
The isomeric SMILES string (CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C) confirms the (3R)-configuration and spatial arrangement of methyl groups on the benzofuran ring. Density functional theory (DFT) simulations indicate intramolecular hydrogen bonding between the sulfonamidino nitrogen and the Fmoc carbonyl oxygen, stabilizing a pseudo-cyclic conformation in nonpolar solvents .
Synthesis and Manufacturing
Stepwise Synthetic Route
The compound is synthesized via a seven-step sequence:
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Benzofuran Core Formation: Friedel-Crafts alkylation of 3-methylcatechol with 2-bromo-2-methylpropane yields 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran .
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Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at the 5-position, followed by ammonolysis to generate the sulfonamide .
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Guanidination: Condensation with cyanamide under acidic conditions forms the protected guanidino group .
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Fmoc Protection: The primary amine of norleucine is shielded using Fmoc-Osu (N-hydroxysuccinimide ester) in tetrahydrofuran (THF) .
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Carboxylic Acid Activation: The hexanoic acid terminus is converted to a pentafluorophenyl ester for resin loading .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, 80°C, 12 h | 78% | 95% |
| 3 | NH₃/MeOH, 25°C, 6 h | 82% | 98% |
| 4 | Fmoc-Osu, DIEA, THF, 0°C → RT, 2 h | 91% | 99% |
Purification and Quality Control
Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA). Identity confirmation employs high-resolution mass spectrometry (HRMS: [M+H]⁺ = 663.2942 m/z, Δ = 1.3 ppm) and ¹H-NMR (δ 7.75–7.30 ppm, Fmoc aromatic protons) . Residual solvents (DMF, THF) are monitored by gas chromatography to meet ICH Q3C guidelines (<500 ppm) .
Applications in Peptide Therapeutics
SPPS of Arginine-Rich Sequences
The compound addresses challenges in synthesizing peptides with multiple arginine residues, such as HIV-Tat (48–60) and protamine. Compared to traditional Pmbf protection, the Pbf group demonstrates superior stability toward trifluoroacetic acid (TFA) during final deprotection, reducing premature cleavage by 40% .
Case Study: Semaglutide Analog Synthesis
In WO2023012829A1 , the compound enabled incorporation of a non-natural arginine analog at position 34 of semaglutide. This modification enhanced proteolytic stability in serum by 3-fold while maintaining GLP-1 receptor agonism (EC₅₀ = 0.6 nM vs. 0.5 nM for native semaglutide) .
Drug Conjugate Platforms
US10111963B2 discloses nanoparticle conjugates where the compound serves as a spacer between poly(lactic-co-glycolic acid) (PLGA) cores and anticancer peptides. The hexanoic acid linker improved drug loading efficiency to 92% compared to 78% for PEG-based spacers, attributed to hydrophobic interactions with PLGA .
| Parameter | Specification |
|---|---|
| Temperature | -20°C (±2°C) |
| Atmosphere | Argon or nitrogen blanket |
| Light | Protect from UV/visible |
| Container | Amber glass vial with PTFE liner |
Recent Innovations and Patent Landscape
Tachykinin Receptor Modulators
WO2022096736A1 and US20230406883A1 describe neurokinin-2 receptor (NK2R) agonists incorporating this compound. Derivatives showed nanomolar affinity (NK2R Kᵢ = 2.3 nM) and oral bioavailability (F = 32% in rats) for irritable bowel syndrome treatment .
Continuous Flow Synthesis
EP3266792B1 details a flow chemistry approach reducing synthesis time from 48 h (batch) to 6 h. Microreactor conditions (Reactor volume = 10 mL, T = 60°C, flow rate = 2 mL/min) achieved 94% yield with 50% lower solvent consumption .
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